4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 873450-22-7
VCID: VC8004776
InChI: InChI=1S/C10H13N3O3/c1-7-8(9(14)15)6-11-10(12-7)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15)
SMILES: CC1=NC(=NC=C1C(=O)O)N2CCOCC2
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol

4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid

CAS No.: 873450-22-7

Cat. No.: VC8004776

Molecular Formula: C10H13N3O3

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid - 873450-22-7

Specification

CAS No. 873450-22-7
Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
IUPAC Name 4-methyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C10H13N3O3/c1-7-8(9(14)15)6-11-10(12-7)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15)
Standard InChI Key PGIPXUSYFVXCJQ-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1C(=O)O)N2CCOCC2
Canonical SMILES CC1=NC(=NC=C1C(=O)O)N2CCOCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine core (C₄H₃N₂) substituted with:

  • A methyl group at position 4

  • A morpholin-4-yl group (C₄H₈NO) at position 2

  • A carboxylic acid (-COOH) at position 5

Theoretical structural comparisons with its 5-methyl analog (PubChem CID 137698910) suggest similar bond angles and lengths, though the methyl group’s position alters electronic distribution. The morpholine ring adopts a chair conformation, while the carboxylic acid group enables hydrogen bonding.

Table 1: Comparative Structural Data for Pyrimidine Derivatives

Property4-Methyl Isomer (Theoretical)5-Methyl Isomer (CID 137698910)
Molecular FormulaC₁₀H₁₃N₃O₃C₁₀H₁₃N₃O₃
Molecular Weight (g/mol)223.23223.23
XLogP30.7 (estimated)0.5
Hydrogen Bond Donors11
Hydrogen Bond Acceptors66

Spectroscopic Characteristics

While experimental spectra for the 4-methyl isomer are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) data for analogous compounds allow predictions:

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-N morpholine)

  • ¹H NMR:

    • δ 2.5 ppm (s, 3H, methyl)

    • δ 3.7–4.0 ppm (m, 8H, morpholine)

    • δ 8.5 ppm (s, 1H, pyrimidine H-6)

Synthesis and Reactivity

Synthetic Pathways

No published routes specifically target the 4-methyl isomer, but modular pyrimidine synthesis strategies suggest viable approaches:

  • Ring Construction:

    • Condensation of 4-methyl-5-aminopyrimidine with morpholine-4-carbonyl chloride

    • Palladium-catalyzed coupling for introducing substituents

  • Functional Group Interconversion:

    • Oxidation of 4-methyl-5-hydroxymethylpyrimidine intermediates

    • Carboxylic acid introduction via hydrolysis of nitriles or esters

Table 2: Hypothetical Reaction Conditions

StepReagents/CatalystsTemperatureYield (Est.)
Morpholine AttachmentMorpholine, DCC, DMAP0–25°C60–75%
CarboxylationKMnO₄, H₂O80°C45–55%

Chemical Reactivity

The carboxylic acid group enables salt formation (e.g., sodium or ammonium salts) and esterification. The morpholine ring participates in nucleophilic substitutions, while the pyrimidine core may undergo electrophilic aromatic substitution at position 6. Comparative studies of 2-morpholin-4-ylpyrimidine-5-carboxylic acid indicate:

  • pKa ≈ 3.1 (carboxylic acid)

  • Stability in aqueous solutions at pH 4–9

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Kinase Inhibitors: Analogous to trifluoromethyl derivatives

  • Anticancer Agents: Pyrimidine-based chemotherapeutics

Material Science

Potential applications in:

  • Coordination Polymers: Metal-organic frameworks (MOFs) via carboxylate-metal bonding

  • Ligand Design: Chelating agent for transition metal catalysts

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